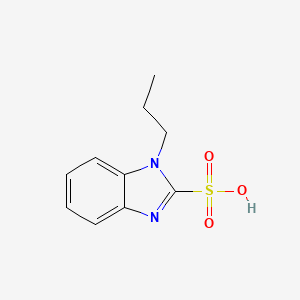

1-propyl-1H-benzimidazole-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRDYUGOORJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a sulfonic acid moiety at the 2-position and an N-propyl group can significantly modulate the physicochemical and pharmacological properties of the benzimidazole scaffold. This document details a reliable three-step synthetic pathway, commencing with the synthesis of 2-mercaptobenzimidazole, followed by a regioselective N-propylation, and culminating in the oxidation of the thiol to the target sulfonic acid. The rationale behind the selection of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel benzimidazole-based compounds for drug discovery and development.

Introduction: The Significance of Benzimidazole Sulfonic Acids

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antiviral, antimicrobial, and anticancer properties. The strategic functionalization of the benzimidazole ring system is a key approach in the development of new drug candidates with enhanced efficacy and selectivity. The incorporation of a sulfonic acid group at the 2-position of the benzimidazole ring can impart increased water solubility and introduce a strong acidic center, which can be crucial for modulating drug-target interactions and pharmacokinetic profiles. Furthermore, N-alkylation of the benzimidazole core allows for the fine-tuning of lipophilicity and steric hindrance, influencing the compound's ability to cross biological membranes and interact with its target.

This compound is a molecule of interest for its potential applications in medicinal chemistry and materials science. Its synthesis, however, requires careful control over regioselectivity and reaction conditions to achieve high purity and yield. This guide presents a validated synthetic route, emphasizing the critical parameters at each stage to ensure reproducibility and success.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy was designed to ensure high yields and purity of the final product by utilizing well-established and reliable chemical transformations.

preparation of 1-propyl-1H-benzimidazole-2-sulfonic acid from 1-propyl-1H-benzimidazole-2-thiol

A Technical Guide to the Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound from its corresponding thiol precursor, 1-propyl-1H-benzimidazole-2-thiol. The guide is intended for an audience of researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the thiol-to-sulfonic acid oxidation, provide a robust and validated experimental protocol, discuss critical process parameters, and outline methods for the characterization and quality control of the final product. Safety considerations and a curated list of authoritative references are included to ensure a well-rounded and practical resource.

Introduction: Significance and Application

Benzimidazole derivatives are a cornerstone of medicinal chemistry and materials science, owing to their versatile biological activities and unique physicochemical properties. Within this class, benzimidazole-2-sulfonic acids are of particular interest. They serve as crucial intermediates in the synthesis of pharmacologically active compounds, including potential antibacterial agents.[1] The sulfonic acid moiety imparts unique solubility characteristics and can act as a key pharmacophore or a directing group in further chemical transformations.

The specific target of this guide, this compound (C₁₀H₁₂N₂O₃S, MW: 240.28), is a valuable building block in synthetic chemistry.[2][3][4] Its preparation via the oxidation of the readily accessible 1-propyl-1H-benzimidazole-2-thiol represents an efficient and common synthetic route. Understanding the nuances of this transformation is critical for achieving high yield and purity.

Mechanistic Insights: The Oxidation Pathway

The conversion of a thiol (R-SH) to a sulfonic acid (R-SO₃H) is a multi-step oxidation process. When using an oxidant like hydrogen peroxide (H₂O₂), the reaction proceeds through several key intermediates. While the specific kinetics can be complex and are often pH-dependent, the general pathway is well-established.[5][6][7]

The oxidation cascade is as follows: Thiol (R-SH) → Sulfenic Acid (R-SOH) → Sulfinic Acid (R-SO₂H) → Sulfonic Acid (R-SO₃H)

Each step involves the addition of an oxygen atom from the oxidant to the sulfur center.[5][8] Computational and experimental studies have shown that the reaction proceeds via a nucleophilic attack of the sulfur atom on the peroxide.[6] The presence of an acid, such as acetic acid in this protocol, can facilitate the reaction, though the process is also known to be catalyzed by bases.[7][9] It is crucial to use a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion and ensure the thiol is fully converted to the desired sulfonic acid state.

Strategic Considerations for Synthesis

Choice of Oxidizing Agent

While various oxidizing agents can effect this transformation (e.g., nitric acid, potassium permanganate), hydrogen peroxide (H₂O₂) is often the reagent of choice for several reasons:[10]

-

Clean Byproducts: Its primary byproduct is water, which simplifies reaction workup and purification.

-

Controllability: The reaction rate can be effectively managed by controlling the temperature and the rate of addition.

-

Availability and Cost: It is a readily available and relatively inexpensive industrial chemical.

In this protocol, we utilize a 30-35% aqueous solution of H₂O₂ in conjunction with glacial acetic acid, which serves as both a solvent and a potential catalyst, forming peracetic acid in situ.[11]

Solvent System

Glacial acetic acid is an ideal solvent for this reaction. It readily dissolves the starting thiol and is miscible with aqueous hydrogen peroxide. Its acidic nature can also help to protonate the benzimidazole nitrogen atoms, potentially influencing the reactivity of the thiol group.

Temperature Control

This oxidation is highly exothermic. Uncontrolled temperature can lead to runaway reactions, decomposition of the product, and the formation of unwanted byproducts. Therefore, maintaining a low temperature (0-10 °C) during the addition of the oxidant is paramount for both safety and reaction selectivity.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Notes |

| 1-Propyl-1H-benzimidazole-2-thiol | C₁₀H₁₂N₂S | 192.28 | 5.0 g | Starting material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent |

| Hydrogen Peroxide (35% aq. solution) | H₂O₂ | 34.01 | ~15 mL | Oxidizing agent |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

| Acetone | C₃H₆O | 58.08 | As needed | For washing |

| Ice Bath | - | - | - | For temperature control |

| Magnetic Stirrer & Stir Bar | - | - | - | For mixing |

| Round-bottom flask (250 mL) | - | - | 1 | Reaction vessel |

| Dropping Funnel | - | - | 1 | For controlled addition |

| Büchner Funnel & Filter Flask | - | - | 1 | For filtration |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-propyl-1H-benzimidazole-2-thiol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.

-

Oxidant Addition: Transfer ~15 mL of 35% hydrogen peroxide to a dropping funnel. Add the H₂O₂ solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 12-16 hours (overnight).

-

Precipitation: After the reaction period, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid cake with two portions of cold deionized water (2 x 50 mL) followed by one portion of cold acetone (25 mL) to facilitate drying.

-

Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected product is a white to off-white solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Literature values should be consulted; decomposition may occur at high temperatures. |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons on the benzimidazole ring. The thiol proton signal should be absent. |

| ¹³C NMR | Resonances for the propyl carbons, aromatic carbons, and the C-SO₃H carbon. |

| FT-IR (ATR) | Characteristic strong absorptions for S=O stretching in the sulfonic acid group (typically ~1250-1160 cm⁻¹ and ~1060-1030 cm⁻¹). Absence of the S-H stretch. |

| Mass Spec (ESI-) | A prominent peak corresponding to the [M-H]⁻ ion at m/z ≈ 239.05. |

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

-

Hydrogen Peroxide (35%): Strong oxidizer.[12] Contact with combustible materials may cause fire.[13] Causes severe skin burns and eye damage. Avoid contact with metals and organic materials. Never return unused H₂O₂ to the original container, as contamination can cause decomposition.[14]

-

Peracetic Acid: The in situ formation of peracetic acid from H₂O₂ and acetic acid creates a powerful, corrosive, and pungent oxidant.[11] Adequate ventilation is crucial.[13][15]

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. For large spills, follow established institutional procedures.[14]

Conclusion

The oxidation of 1-propyl-1H-benzimidazole-2-thiol to its corresponding sulfonic acid is a reliable and scalable synthetic transformation. The protocol detailed in this guide, which utilizes hydrogen peroxide in acetic acid, provides a straightforward path to a high-purity product. The keys to success are meticulous temperature control during the exothermic oxidation step and a thorough workup to isolate the final compound. This method provides researchers with efficient access to a versatile benzimidazole building block for further exploration in drug discovery and materials science.

References

- 1. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 2. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

- 11. solenis.com [solenis.com]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. atpgroup.com [atpgroup.com]

- 14. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 15. cdc.gov [cdc.gov]

theoretical calculations for 1-propyl-1H-benzimidazole-2-sulfonic acid

An In-Depth Technical Guide to the Theoretical Calculation of 1-propyl-1H-benzimidazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol, from initial structure optimization to the analysis of key electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to elucidate the molecular characteristics of this compound. We will explore geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The causality behind methodological choices is explained to ensure scientific integrity, and all quantitative data is presented in a clear, tabular format. The guide aims to equip readers with the knowledge to perform and interpret high-quality theoretical calculations, thereby accelerating research and development efforts involving benzimidazole derivatives.

Introduction to this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The molecule of interest, this compound (Molecular Formula: C₁₀H₁₂N₂O₃S, MW: 240.28[4]), combines this privileged heterocyclic system with a sulfonic acid group, a moiety known to influence solubility, acidity, and protein-binding interactions.

Theoretical calculations provide a powerful, non-experimental lens through which we can predict and understand the behavior of such molecules at an atomic level. By employing quantum chemical methods, we can determine stable conformations, analyze electronic structures, and predict reactivity, thereby guiding synthetic efforts and providing insights into potential biological mechanisms.[5] Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for correlating molecular structure with function, offering a cost-effective and efficient alternative to purely empirical approaches.[6][7] This guide establishes a detailed protocol for the theoretical characterization of this compound, providing a roadmap for its computational analysis.

Foundational Concepts in Theoretical Calculations

The Role of Quantum Chemistry

Quantum chemistry applies the principles of quantum mechanics to molecular systems to compute their properties. The foundational equation is the Schrödinger equation, which, when solved, yields the wavefunction and energy of the system. For a multi-electron system like this compound, exact solutions are not feasible. Therefore, we rely on approximations and computational methods to achieve accurate results.

Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium to large-sized molecules. Instead of the complex many-electron wavefunction, DFT uses the electron density—a function of only three spatial coordinates—as the fundamental variable. This approach provides a remarkable balance of computational efficiency and accuracy.

Causality of Method Selection:

-

Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this guide as it has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic and heterocyclic compounds.[6][8][9]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set, 6-311++G(d,p) , is recommended.

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions, relevant for the sulfonic acid group.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing bonding in cyclic and functionalized systems.[10]

-

Computational Methodology: A Step-by-Step Protocol

This section details the workflow for performing a comprehensive theoretical analysis.

Molecular Structure Input

-

Build the Molecule: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of this compound.

-

Initial Cleaning: Perform a preliminary geometry optimization using a low-level method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step prevents high-energy initial conformations that might cause convergence issues in the subsequent quantum mechanical calculations.

Geometry Optimization

The primary goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.

-

Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Keyword Selection: Use the Opt keyword to request a geometry optimization. It is also advisable to include keywords for tighter convergence criteria (e.g., Opt=Tight) and an integration grid of higher accuracy (e.g., Int=Ultrafine) to ensure a reliable result.

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are negligible and the energy change between steps is minimal.

Vibrational Frequency Analysis

This step is a self-validating system for the geometry optimization.

-

Keyword Selection: Use the Freq keyword in the input file, utilizing the optimized geometry from the previous step.

-

Execution and Verification: Run the frequency calculation. A successful optimization to a true energy minimum (a stable structure) is confirmed by the absence of any imaginary frequencies in the output.[11] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring further geometric investigation.

-

Thermochemical Data: The output also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Caption: Workflow for Geometry Optimization and Validation.

Analysis of Calculated Molecular Properties

Once a validated structure is obtained, a wealth of information can be extracted.

Structural Parameters

Electronic Properties: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map plotted on the molecule's electron density surface. It visualizes the net electrostatic effect of the electrons and nuclei, providing a powerful tool for predicting intermolecular interactions.[6]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygens of the sulfonate group). These are the preferred sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (like the acidic proton of the sulfonic acid). These are the preferred sites for nucleophilic attack.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges. It helps to understand charge distribution and intramolecular stabilizing interactions, such as hyperconjugation (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital).[10]

References

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Discovery and History of N-Propylated Benzimidazole Sulfonic Acids

This guide provides a comprehensive exploration of the discovery and history of N-propylated benzimidazole sulfonic acids, a class of compounds rooted in the rich history of benzimidazole chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes historical context, key scientific advancements, and detailed synthetic methodologies to offer a thorough understanding of this specific chemical scaffold.

Introduction: The Benzimidazole Core and the Significance of N-Alkylation and Sulfonation

The benzimidazole nucleus, a bicyclic aromatic system comprising a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] The versatility of the benzimidazole scaffold is further enhanced by the relative ease with which it can be functionalized. Two of the most impactful modifications are N-alkylation and sulfonation.

-

N-Alkylation: The introduction of an alkyl group, such as a propyl moiety, at one of the nitrogen atoms of the imidazole ring can significantly modulate the compound's physicochemical properties. This includes altering its lipophilicity, solubility, and metabolic stability. N-alkylation can also influence the molecule's binding affinity to its biological target, often leading to enhanced potency or a modified pharmacological profile.[3]

-

Sulfonation: The addition of a sulfonic acid group (-SO₃H) dramatically increases the polarity and water solubility of the parent molecule. This functionalization is particularly crucial for compounds intended for specific formulations or biological applications where aqueous solubility is paramount. Furthermore, the sulfonic acid group can introduce new interaction points with biological targets, potentially enhancing activity.[4]

The combination of N-propylation and sulfonation on a benzimidazole core creates a unique chemical entity with a distinct set of properties. This guide delves into the historical journey that led to the conception and synthesis of this specific class of compounds.

Historical Perspectives: A Timeline of Key Discoveries

The story of N-propylated benzimidazole sulfonic acids is not one of a single, isolated discovery but rather an evolution built upon decades of foundational research in heterocyclic chemistry.

Early Days: The Benzimidazole Scaffold and its Initial Applications

The synthesis of benzimidazole derivatives dates back to the late 19th century. However, it was in the mid-20th century that their therapeutic potential began to be widely recognized. A pivotal moment in the history of benzimidazole sulfonic acids was the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid (also known as ensulizole) in 1933, which was identified as an effective UV filter.[5] This discovery established an early and important application for this class of compounds in the cosmetics and dermatology fields.[6]

The Rise of N-Alkylation: The Proton Pump Inhibitor Revolution

The 1980s witnessed a surge of interest in substituted benzimidazoles with the development of proton pump inhibitors (PPIs).[7][8] The pioneering work on compounds like timoprazole and picoprazole in the mid-1970s paved the way for the groundbreaking discovery of omeprazole in 1979.[8][9] This research highlighted the critical role of substitutions on both the benzimidazole and pyridine rings in achieving potent inhibition of the H+/K+ ATPase proton pump.[9][10] While not N-propylated, the extensive structure-activity relationship (SAR) studies conducted during the development of PPIs demonstrated the profound impact of N-alkylation on the biological activity of benzimidazoles.

The Emergence of N-Propylated Benzimidazoles in Modern Drug Discovery

More recently, N-propylated benzimidazole cores have appeared as key structural motifs in various therapeutic agents. A prominent example is the antihypertensive drug Telmisartan , an angiotensin II receptor blocker.[11] While Telmisartan itself does not contain a sulfonic acid group, its synthesis involves a 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole intermediate.[11][12] This underscores the contemporary relevance of the N-propylated benzimidazole scaffold in the design of modern pharmaceuticals.

While a definitive, singular "discovery" of N-propylated benzimidazole sulfonic acids as a distinct class is not prominently documented, their existence can be seen as a logical convergence of these historical streams of research. The established utility of benzimidazole sulfonic acids as UV filters and the proven significance of N-alkylation in modulating the pharmacological properties of benzimidazoles in areas like PPIs and antihypertensives created a clear rationale for the synthesis and investigation of molecules combining these features.

Synthetic Evolution: From Core Formation to Functionalization

The synthesis of N-propylated benzimidazole sulfonic acids can be approached through several strategic pathways, each leveraging well-established reactions in heterocyclic chemistry. The two primary retrosynthetic disconnections involve either initial formation of the N-propylated benzimidazole followed by sulfonation, or the synthesis of a benzimidazole sulfonic acid with subsequent N-propylation.

Pathway A: N-Propylation Followed by Sulfonation

This is a common and versatile approach.

Step 1: Synthesis of the 2-Substituted-N-propyl-benzimidazole Core

The foundational step is the creation of the benzimidazole ring, which is often achieved through the Phillips-Ladenburg reaction .[13] This involves the condensation of an N-propyl-substituted o-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Aryl-1-propyl-1H-benzo[d]imidazole

-

Reactants: N-propyl-o-phenylenediamine (1 equivalent) and an appropriate aryl carboxylic acid (1.1 equivalents).

-

Solvent/Catalyst: Polyphosphoric acid (PPA) or a high-boiling solvent with an acid catalyst (e.g., p-toluenesulfonic acid).[13]

-

Procedure: a. The reactants are mixed in the reaction vessel with the PPA or solvent/catalyst system. b. The mixture is heated to a high temperature (typically 150-250°C) for several hours. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled and poured into a large volume of ice-water to precipitate the product. e. The precipitate is collected by filtration, washed with water to remove residual acid, and then neutralized with a base (e.g., sodium bicarbonate solution). f. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Sulfonation of the N-Propylated Benzimidazole

The sulfonic acid group is introduced onto the pre-formed N-propylated benzimidazole ring through an electrophilic aromatic substitution reaction.

Experimental Protocol: Sulfonation of 2-Aryl-1-propyl-1H-benzo[d]imidazole

-

Reactant: 2-Aryl-1-propyl-1H-benzo[d]imidazole (1 equivalent).

-

Sulfonating Agent: Concentrated sulfuric acid or fuming sulfuric acid (oleum).[9][14]

-

Procedure: a. The N-propylated benzimidazole is slowly added to the sulfonating agent at a controlled low temperature (e.g., 0-10°C) with stirring. b. After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated to facilitate the reaction. c. The reaction is monitored for completion. d. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonated product. e. The solid product is collected by filtration, washed with cold water, and dried.

Pathway B: Sulfonation Followed by N-Propylation

This alternative route can be advantageous depending on the desired substitution pattern and the reactivity of the starting materials.

Step 1: Synthesis of the Benzimidazole Sulfonic Acid Core

This step involves the formation of the benzimidazole ring from a sulfonated precursor. A common method is the condensation of 3,4-diaminobenzenesulfonic acid with a carboxylic acid or aldehyde.[15]

Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid

-

Reactants: 3,4-Diaminobenzenesulfonic acid (1 equivalent) and an aryl aldehyde (1.1 equivalents).

-

Solvent/Catalyst: Aqueous solution, often with a reagent like sodium bisulfite.[15]

-

Procedure: a. 3,4-Diaminobenzenesulfonic acid is dissolved in water, and the pH is adjusted. b. The aryl aldehyde and sodium bisulfite are added to the solution. c. The mixture is heated under reflux for several hours. d. The product precipitates upon cooling or acidification. e. The solid is collected by filtration, washed, and dried.

Step 2: N-Propylation of the Benzimidazole Sulfonic Acid

The propyl group is introduced onto the nitrogen of the pre-formed benzimidazole sulfonic acid.

Experimental Protocol: N-Propylation of 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid

-

Reactants: 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid (1 equivalent) and a propylating agent (e.g., 1-bromopropane or propyl iodide) (1.2 equivalents).

-

Solvent and Base: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

-

Procedure: a. The benzimidazole sulfonic acid is dissolved or suspended in the solvent with the base. b. The propylating agent is added, and the mixture is heated. c. The reaction is monitored for the formation of the N-propylated product. d. After completion, the reaction mixture is worked up by pouring it into water and adjusting the pH to precipitate the product. e. The product is collected and purified.

Structure-Activity Relationships and Applications

While the specific class of N-propylated benzimidazole sulfonic acids is not as extensively documented in terms of biological activity as other benzimidazole derivatives, we can infer potential applications and SAR based on the properties of related compounds.

| Structural Moiety | Influence on Properties and Activity | Example Application Area |

| Benzimidazole Core | Provides a rigid scaffold capable of various non-covalent interactions (π-stacking, hydrogen bonding). It is a known pharmacophore for a wide range of biological targets.[1][] | Antiviral, Antifungal, Anticancer, Anti-inflammatory[8] |

| N-Propyl Group | Increases lipophilicity compared to an unsubstituted benzimidazole, potentially enhancing membrane permeability and oral bioavailability. The specific length and branching of the alkyl chain can fine-tune binding to hydrophobic pockets in target proteins.[3] | Antihypertensives (e.g., Telmisartan intermediate)[11] |

| Sulfonic Acid Group | Confers high water solubility, making the compound suitable for aqueous formulations. Can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[4] | UV Filters (e.g., Ensulizole)[5] |

The interplay of these structural features suggests that N-propylated benzimidazole sulfonic acids could be explored for applications where a balance of moderate lipophilicity and high water solubility is desired. This could include the development of novel topical agents, or orally available drugs where the sulfonic acid group aids in formulation while the N-propyl group contributes to target engagement.

Conclusion and Future Outlook

The history of N-propylated benzimidazole sulfonic acids is intrinsically linked to the broader evolution of benzimidazole chemistry. From the early discovery of sulfonated benzimidazoles as UV absorbers to the development of N-alkylated derivatives as potent therapeutic agents, the rationale for combining these functionalities is clear. While a singular historical breakthrough for this specific class is not apparent, the synthetic pathways are well-established, drawing upon fundamental reactions of heterocyclic chemistry.

The future of N-propylated benzimidazole sulfonic acids likely lies in their potential as novel therapeutic agents or functional molecules. The unique combination of a proven pharmacophore, a lipophilicity-modulating N-propyl group, and a solubility-enhancing sulfonic acid moiety provides a rich design space for medicinal chemists. Further research into the biological activities of this compound class could unveil new applications in areas ranging from oncology and infectious diseases to materials science.

References

- 1. researchgate.net [researchgate.net]

- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylbenzimidazole sulphonic acid | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 9. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]

- 12. KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole - Google Patents [patents.google.com]

- 13. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 15. EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of 1-Propyl-1H-Benzimidazole-2-Sulfonic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold for Novel Therapeutics

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into a range of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[3][][5] The introduction of a sulfonic acid moiety at the 2-position of the benzimidazole ring, as seen in 1-propyl-1H-benzimidazole-2-sulfonic acid, is anticipated to modulate its physicochemical properties and enhance its biological activity.[6] This technical guide provides an in-depth exploration of the potential pharmacological effects of this compound, drawing upon the extensive research on related benzimidazole and benzimidazole-sulfonyl derivatives. We will delve into its potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for its investigation.

The chemical structure of this compound is presented below. The propyl group at the N-1 position and the sulfonic acid group at the C-2 position are key modifications that are expected to influence its pharmacological profile.

Caption: Chemical structure of this compound.

Potential Pharmacological Effects: A Multifaceted Therapeutic Profile

Based on the extensive literature on benzimidazole derivatives, this compound is hypothesized to possess a range of pharmacological activities.[3][7]

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents, exhibiting both antibacterial and antifungal properties.[2][][7] Their mechanism of action is often attributed to the inhibition of microbial protein synthesis, as their structure mimics that of purines.[] The presence of a sulfonyl moiety can further enhance these properties.[6]

-

Antibacterial Activity: Benzimidazole-sulfonyl derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria.[6] It is plausible that this compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

-

Antifungal Activity: The inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, is a known mechanism for some benzimidazole compounds.[2] The sulfonic acid group may enhance the compound's ability to interact with fungal enzymes.

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral activity against a variety of viruses, including enteroviruses and human cytomegalovirus.[][8][9] The mechanism can involve the inhibition of viral replication by targeting viral enzymes or interfering with the viral life cycle.[10] For instance, some benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[10] Given the structural similarities, this compound could potentially exhibit antiviral properties.

Anticancer Activity

The benzimidazole scaffold is a prominent feature in many anticancer agents.[11][12][13] These compounds can exert their effects through various mechanisms, including:

-

Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death in cancer cells.[12]

-

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[12]

-

Enzyme Inhibition: Benzimidazoles can inhibit key enzymes involved in cancer progression, such as tyrosine kinases and B-cell lymphoma 2 (Bcl-2) proteins.[11][14]

The presence of the alkylsulfonyl group in related compounds has been shown to contribute to their anticancer effects, suggesting a similar potential for this compound.[11]

Anti-inflammatory Activity

Benzimidazole derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[][15] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[] The sulfonic acid moiety may enhance the interaction with the active site of COX enzymes, leading to potent anti-inflammatory effects.

Proposed Mechanisms of Action: A Hypothetical Framework

The diverse pharmacological activities of benzimidazole derivatives stem from their ability to interact with a multitude of biological targets. For this compound, we propose the following potential mechanisms of action:

Caption: Proposed mechanisms of action for this compound.

Suggested Experimental Protocols: A Roadmap for Investigation

To validate the hypothesized pharmacological effects of this compound, a series of well-defined experimental protocols are essential.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity Assay

Objective: To evaluate the inhibitory effect of the compound on viral replication in a cell-based assay.

Methodology: Plaque Reduction Assay

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Staining and Counting: Stain the cells with a suitable dye (e.g., crystal violet) and count the number of plaques.

-

Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for investigating the pharmacological potential of a novel compound.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the wealth of information on structurally related benzimidazole and benzimidazole-sulfonyl derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its multifaceted pharmacological profile, predicted to encompass antimicrobial, antiviral, anticancer, and anti-inflammatory activities, makes it a compelling candidate for further research and development. The experimental protocols outlined in this guide offer a clear and structured approach for elucidating its biological properties and mechanisms of action. Future studies should focus on the synthesis and in-depth pharmacological evaluation of this promising compound, which may lead to the discovery of novel and effective treatments for a range of diseases.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 8. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Investigation of 1-propyl-1H-benzimidazole-2-sulfonic acid as a Putative Glutamate Racemase Inhibitor

Abstract

The emergence of antibiotic-resistant bacteria constitutes a formidable threat to global health. This necessitates the exploration of novel therapeutic targets and innovative chemical scaffolds. Glutamate racemase (MurI), an essential enzyme in bacterial peptidoglycan biosynthesis, represents a highly promising, yet underexploited, target for the development of new antibacterial agents.[1][2] This technical guide provides a comprehensive framework for the investigation of 1-propyl-1H-benzimidazole-2-sulfonic acid as a potential inhibitor of glutamate racemase. We will delve into the scientific rationale for targeting this enzyme, propose a putative mechanism of action for the compound based on its structural attributes, and provide detailed, field-proven experimental protocols to validate its inhibitory activity and therapeutic potential. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antibiotics.

Introduction: The Critical Role of Glutamate Racemase in Bacterial Survival

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and environmental insults.[3][4] Peptidoglycan, a key component of the cell wall, is a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains.[3] A unique and essential building block of this peptide chain is D-glutamate, which is synthesized from its L-enantiomer by the enzyme glutamate racemase (EC 5.1.1.3).[5][6]

Glutamate racemase is a cofactor-independent enzyme that catalyzes the stereoinversion of glutamate.[7][8] The enzyme is conserved across a wide range of bacterial species and is essential for their growth and viability.[3][4] Crucially, glutamate racemase is absent in mammals, making it an ideal target for the development of selective antibacterial therapies with a potentially high safety margin.[6] Inhibition of glutamate racemase disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell lysis.[6]

This compound: A Novel Candidate for Glutamate Racemase Inhibition

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The specific compound, this compound (CAS: 300707-15-7), presents several features that suggest its potential as a glutamate racemase inhibitor.[9]

Chemical Properties:

| Property | Value |

| Molecular Formula | C10H12N2O3S |

| Molecular Weight | 240.28 g/mol |

| IUPAC Name | 1-propyl-1H-benzo[d]imidazole-2-sulfonic acid |

The sulfonic acid group introduces a strong acidic moiety, which could potentially mimic the carboxylic acid of the natural substrate, glutamate, and interact with key residues in the active site of the enzyme. The benzimidazole core provides a rigid scaffold for positioning the functional groups, while the propyl group may contribute to hydrophobic interactions within the binding pocket.

Putative Mechanism of Inhibition

Glutamate racemase employs a "two-base" catalytic mechanism involving two conserved cysteine residues in its active site.[7][8] One cysteine acts as a base to abstract the α-proton from L-glutamate, forming a planar enolate intermediate. The other cysteine then acts as an acid to donate a proton to the opposite face of the intermediate, yielding D-glutamate.

We hypothesize that this compound acts as a competitive inhibitor of glutamate racemase. The sulfonic acid group, being a strong acid, is proposed to interact with the same active site residues that bind the carboxylate of glutamate. This binding event would prevent the natural substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting the racemization reaction.

Figure 1: Proposed competitive inhibition of glutamate racemase.

Experimental Validation: A Step-by-Step Approach

To validate the hypothesis that this compound is a glutamate racemase inhibitor, a series of robust and self-validating experiments are required.

Expression and Purification of Recombinant Glutamate Racemase

Rationale: A pure and active enzyme is the cornerstone of any inhibitor screening assay. This protocol ensures a high yield of recombinant glutamate racemase.

Protocol:

-

Gene Cloning: The murI gene encoding glutamate racemase from a target bacterium (e.g., Bacillus subtilis) is cloned into an expression vector (e.g., pET-28a) with a polyhistidine tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in lysis buffer. Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The polyhistidine-tagged glutamate racemase is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.

Figure 2: Workflow for recombinant glutamate racemase production.

In Vitro Enzymatic Assay for Glutamate Racemase Activity

Rationale: A reliable enzymatic assay is crucial for quantifying the inhibitory effect of the compound. A coupled-enzyme assay is a common and sensitive method.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-glutamate, NAD+, and L-glutamate dehydrogenase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Initiation of Reaction: The reaction is initiated by the addition of purified glutamate racemase.

-

Coupled Reaction: Glutamate racemase converts L-glutamate to D-glutamate. L-glutamate dehydrogenase will not act on D-glutamate. The decrease in L-glutamate concentration is monitored. Alternatively, a D-amino acid oxidase-based assay can be used to detect the formation of D-glutamate.

-

Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its effect on the enzyme's activity.

Determination of Inhibitory Potency (IC50 and Ki)

Rationale: Quantifying the inhibitory potency is essential for comparing the compound to other inhibitors and for guiding further drug development efforts.

Protocol:

-

IC50 Determination: The enzymatic assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using a Lineweaver-Burk or Dixon plot.

Expected Quantitative Data:

| Parameter | Description | Expected Value Range |

| IC50 | Half-maximal inhibitory concentration | 1 µM - 50 µM |

| Ki | Inhibition constant | 0.5 µM - 20 µM |

| Mode of Inhibition | Mechanism of inhibitor binding | Competitive |

Cellular Activity and Antimicrobial Efficacy

Rationale: Demonstrating that the in vitro inhibition translates to antibacterial activity in a cellular context is a critical step in the validation process.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

-

Broth Microdilution: The MIC is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial dilutions of this compound are prepared in a 96-well plate containing bacterial growth medium.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to investigate this compound as a novel inhibitor of glutamate racemase. The proposed experiments will provide crucial data on its inhibitory potency, mechanism of action, and antibacterial efficacy. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize the scaffold for improved potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of bacterial infection. The exploration of new chemical entities targeting essential bacterial enzymes like glutamate racemase is a vital strategy in the ongoing battle against antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate racemase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acid Racemase Enzyme Assays [bio-protocol.org]

- 6. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 7. Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Antiparasitic Properties of Propyl-Substituted Benzimidazoles

Abstract

The benzimidazole scaffold represents a cornerstone in the development of antiparasitic agents, with propyl-substituted derivatives demonstrating remarkable efficacy against a wide spectrum of parasites. This technical guide provides a comprehensive exploration of the core principles governing the antiparasitic activity of these compounds. We will delve into the intricate mechanisms of action, focusing on the crucial role of β-tubulin interaction, and dissect the structure-activity relationships that dictate potency and selectivity. Through an examination of prominent examples such as albendazole and its analogues, this guide will illuminate the synthetic strategies employed in their creation and the ongoing research to overcome challenges of bioavailability and resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of propyl-substituted benzimidazoles in the context of modern antiparasitic drug discovery.

Introduction: The Enduring Significance of the Benzimidazole Moiety

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This privileged scaffold is a common feature in a multitude of pharmacologically active molecules, exhibiting a broad range of biological activities including anthelmintic, anti-protozoal, anti-fungal, and even anti-cancer properties.[1][2] The versatility of the benzimidazole nucleus, particularly its capacity for substitution at various positions, has allowed for the fine-tuning of its therapeutic properties. Among the numerous derivatives, those bearing a propyl substitution have emerged as a critically important class of antiparasitic drugs, with albendazole being a prime example.[3] This guide will provide a deep dive into the science underpinning the antiparasitic efficacy of propyl-substituted benzimidazoles.

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary antiparasitic action of benzimidazoles, including propyl-substituted derivatives, is the disruption of microtubule polymerization in parasitic cells.[2][4] Microtubules are essential cytoskeletal polymers involved in a variety of vital cellular functions, such as cell division, motility, and intracellular transport. The building blocks of microtubules are α- and β-tubulin heterodimers.

Propyl-substituted benzimidazoles exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of the parasite, at a site distinct from that of colchicine.[4] This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream effects that are detrimental to the parasite:

-

Disruption of Mitosis: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, arresting cell division in the G2/M phase.[2]

-

Impaired Cellular Transport: The compromised microtubule network disrupts the transport of essential molecules and organelles within the parasite's cells.

-

Inhibition of Glucose Uptake: In helminths, the disruption of microtubular function in intestinal cells leads to decreased glucose uptake, ultimately resulting in energy depletion and death of the parasite.

The selectivity of these compounds arises from the significant differences in binding affinity for parasite versus mammalian tubulin. Benzimidazoles bind to parasite tubulin with a much higher affinity and dissociate at a considerably slower rate compared to their interaction with mammalian tubulin.[4] This differential binding is the cornerstone of their favorable safety profile in host organisms.

Figure 1: Mechanism of action of propyl-substituted benzimidazoles.

Structure-Activity Relationships (SAR): The Critical Role of the Propyl Group

The antiparasitic activity of benzimidazoles is profoundly influenced by the nature and position of substituents on the bicyclic core.[1][5] For propyl-substituted benzimidazoles, several key structural features dictate their efficacy.

Position of Substitution

The 1, 2, 5, and 6 positions of the benzimidazole ring are particularly important for modulating biological activity.[5] The substitution at position 5 has been shown to be a critical determinant of anthelmintic potency.[6]

The Propyl Moiety at Position 5

The presence of a propyl group, either as a propylthio (e.g., albendazole) or propoxy (e.g., oxibendazole) substituent at the 5-position, is a recurring feature in highly active anthelmintic benzimidazoles.[6] Molecular modeling studies have revealed that the orientation of this propyl group on the heterocyclic ring system is a key factor influencing drug efficacy.[6]

Substituents at Other Positions

-

Position 2: The presence of a methyl carbamate group at the 2-position is a common feature in many potent anthelmintic benzimidazoles, including albendazole and mebendazole. This group is believed to play a role in the binding to β-tubulin.

-

Position 1: Substitution at the N-1 position can influence the metabolic stability of the compound. For instance, a propyl chain at N-1 can be susceptible to oxidative reactions and subsequent glucuronidation.[5]

-

Aromatic Ring Substituents: The introduction of electron-withdrawing groups on the benzene ring of the benzimidazole core can enhance metabolic stability.[5]

| Position | Substituent Type | Impact on Activity | Example |

| 5 | Propylthio, Propoxy | Crucial for high anthelmintic potency. Orientation is key. | Albendazole, Oxibendazole |

| 2 | Methyl Carbamate | Important for β-tubulin binding. | Albendazole, Mebendazole |

| 1 | Alkyl Chains | Can influence metabolic stability (e.g., prone to oxidation). | Experimental Derivatives |

| Benzene Ring | Electron-Withdrawing Groups | Can increase metabolic stability. | Experimental Derivatives |

Prominent Propyl-Substituted Benzimidazoles: A Closer Look

Albendazole

Albendazole (methyl 5-(propylthio)-1H-benzimidazol-2-ylcarbamate) is a broad-spectrum anthelmintic with high efficacy against a wide range of intestinal and systemic helminth infections.[3] It is considered a cornerstone therapy for many of these diseases. However, a significant challenge with albendazole is its poor aqueous solubility, which leads to low and variable bioavailability.[7] Much research has focused on developing prodrugs and novel formulations to enhance its absorption.[7]

Oxibendazole

Oxibendazole (methyl 5-propoxy-1H-benzimidazol-2-ylcarbamate) is another potent anthelmintic agent. Comparative studies have shown that while both albendazole and oxibendazole are effective, albendazole often exhibits higher in vivo potency.[6]

Synthesis of Propyl-Substituted Benzimidazoles: A General Overview

The synthesis of 2-substituted benzimidazoles, the core of many of these antiparasitic drugs, typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[8][9]

A general synthetic route to produce propyl-substituted benzimidazoles can be outlined as follows:

-

Preparation of the Substituted o-Phenylenediamine: This often involves the nitration of a substituted benzene, followed by reduction of the nitro group to an amine.

-

Cyclization Reaction: The substituted o-phenylenediamine is then reacted with an appropriate reagent to form the benzimidazole ring. For the synthesis of albendazole analogues, a common starting material is 5-(propylsulfanyl)-1H-benzimidazole-2-amine.[3]

-

Functional Group Interconversion: Further chemical modifications can be made to introduce or alter substituents at various positions of the benzimidazole core to optimize the desired biological activity.

Figure 2: General synthetic workflow for propyl-substituted benzimidazoles.

Experimental Protocols: A Foundational Approach

In Vitro Anthelmintic Activity Assay

A standard method to assess the anthelmintic activity of newly synthesized compounds is the in vitro worm motility assay using adult earthworms (Pheretima posthuma).

Protocol:

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds and a standard drug (e.g., albendazole) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare serial dilutions to obtain the desired test concentrations.

-

Worm Collection and Acclimatization: Collect adult earthworms of similar size and wash them with saline to remove any adhering dirt. Acclimatize the worms in a suitable medium for a short period.

-

Assay Procedure:

-

Place individual worms in separate petri dishes containing a fixed volume of the test solution or control (vehicle or standard drug).

-

Observe the worms for paralysis and death at regular intervals. Paralysis is indicated by the loss of spontaneous motility, even when shaken vigorously. Death is confirmed when the worms show no movement upon being dipped in warm water (50°C).

-

-

Data Analysis: Record the time taken for paralysis and death for each concentration. Compare the results of the test compounds with the standard drug.

Synthesis of a 2-Substituted Benzimidazole (Illustrative Example)

This protocol provides a general procedure for the synthesis of a 2-substituted benzimidazole, which can be adapted for the synthesis of propyl-substituted derivatives.[8]

Materials:

-

o-phenylenediamine

-

Substituted carboxylic acid (e.g., one containing a propyl group)

-

4N Hydrochloric acid or a suitable catalyst

-

Ethanol

-

Round Bottom Flask (RBF)

-

Reflux condenser

Procedure:

-

In a round bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add the substituted carboxylic acid (1 equivalent) to the flask.

-

Add a catalytic amount of 4N HCl.

-

Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole.

-

Characterize the synthesized compound using techniques such as melting point determination, TLC, and spectroscopic methods (IR, NMR, Mass Spectrometry).

Challenges and Future Directions

Despite their success, the utility of propyl-substituted benzimidazoles is not without its challenges. The emergence of drug resistance in parasitic populations is a significant concern, necessitating the development of new agents that can circumvent these resistance mechanisms.[4][5] Furthermore, the poor bioavailability of some key drugs like albendazole remains a hurdle to achieving optimal therapeutic outcomes.[7]

Future research in this field is likely to focus on several key areas:

-

Design of Novel Analogues: The synthesis and evaluation of new propyl-substituted benzimidazole derivatives with improved potency, broader spectrum of activity, and enhanced metabolic stability.

-

Overcoming Resistance: Investigating the molecular basis of resistance and designing compounds that are effective against resistant parasite strains.

-

Improving Pharmacokinetic Properties: The development of prodrugs, nanoformulations, and other drug delivery strategies to enhance the solubility and bioavailability of these compounds.[7]

-

Broad-Spectrum Agents: Exploring the potential of benzimidazole derivatives as broad-spectrum antiprotozoal agents to address a wider range of parasitic diseases.[5]

Conclusion

Propyl-substituted benzimidazoles represent a vital class of antiparasitic agents that have had a profound impact on human and animal health. Their mechanism of action, centered on the selective inhibition of parasite β-tubulin, provides a solid foundation for their therapeutic efficacy. A deep understanding of their structure-activity relationships is crucial for the rational design of new and improved derivatives. While challenges such as drug resistance and poor bioavailability persist, ongoing research into novel synthetic strategies and drug delivery systems holds great promise for the future development of this important class of antiparasitic drugs.

References

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 2. anserpress.org [anserpress.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical studies of albendazole, oxibendazole, and tioxidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of 1-propyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Drug Discovery Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[] This technical guide provides a comprehensive framework for the investigation of the antioxidant potential of a specific, yet under-explored derivative: 1-propyl-1H-benzimidazole-2-sulfonic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and a scientifically-grounded rationale for its evaluation as a novel antioxidant agent. While direct antioxidant data for this specific compound is not yet prevalent in published literature, this guide extrapolates from the known antioxidant properties of the benzimidazole class and outlines a robust, multi-faceted strategy for its characterization.

Introduction: The Benzimidazole Scaffold and the Promise of Antioxidant Activity

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is structurally analogous to naturally occurring purines, allowing it to interact with various biological targets.[] This versatile scaffold has given rise to a plethora of FDA-approved drugs with diverse therapeutic applications.[2] Notably, several benzimidazole derivatives have demonstrated significant antioxidant activity, attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[3][4] The introduction of a sulfonic acid group at the 2-position, combined with an N-propyl substituent, in this compound presents a unique chemical entity with unexplored antioxidant capabilities. The sulfonic acid moiety may enhance aqueous solubility and introduce novel electronic properties that could modulate its radical scavenging potential.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the benzimidazole core. A common and effective method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.[2]

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. It is important to note that optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve high yields and purity.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Synthesis of 1H-benzimidazole-2-thiol: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide in a solvent mixture such as ethanol and water under reflux.[5]

-

Oxidation to 1H-benzimidazole-2-sulfonic acid: The resulting 1H-benzimidazole-2-thiol is then oxidized using a strong oxidizing agent, for instance, potassium permanganate in an alkaline solution, to yield 1H-benzimidazole-2-sulfonic acid.[5]

-

N-Alkylation: The final step involves the N-alkylation of 1H-benzimidazole-2-sulfonic acid with 1-bromopropane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to afford this compound.

Physicochemical Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Evaluation of Antioxidant Potential